Octahydroindolizin-6-amine

Medicinal Chemistry Scaffold Differentiation Regioisomeric SAR

Octahydroindolizin-6-amine (CAS 1824202-77-8) is the free base racemate of the saturated octahydroindolizine scaffold, specifically the 6-position amine isomer. Unlike the dihydrochloride salt form (52% mass penalty from HCl counterions) or positional isomers (1-, 2-, 7-amine), this free amine is the mandatory procurement choice for amide coupling, reductive amination, and sulfonamide diversification. Its conformationally constrained, three-dimensional framework differentiates it from planar aromatic indolizine analogs, making it ideal for NLRP3 inflammasome inhibitor libraries and BTK kinase fragment-based screening. The racemic form offers a significant cost advantage over enantiopure (6S,8aS) material for achiral target synthesis or when the 6-position stereocenter is eliminated in downstream chemistry.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1824202-77-8
Cat. No. B3111450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizin-6-amine
CAS1824202-77-8
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2CCC(CN2C1)N
InChIInChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2
InChIKeyDPBJLNMVJTYHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizin-6-amine (CAS 1824202-77-8): Core Bicyclic Amine Building Block for Medicinal Chemistry Scaffold Synthesis


Octahydroindolizin-6-amine (CAS 1824202-77-8; synonyms: 1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine, 6-Indolizinamine, octahydro-) is a saturated bicyclic amine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound belongs to the octahydroindolizine (indolizidine) structural class, a core scaffold found in numerous biologically active alkaloids . The fully saturated ring system, consisting of a six-membered piperidine ring fused to a five-membered pyrrolidine ring, distinguishes it from aromatic indolizine analogs and provides a conformationally constrained, three-dimensional framework for the presentation of the primary amine functional group at the 6-position . Octahydroindolizin-6-amine is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical research, including the development of kinase inhibitors and NLRP3 inflammasome modulators [1].

Why Octahydroindolizin-6-amine Cannot Be Replaced by Other Positional Isomers or the Parent Scaffold


The 6-position amine on the saturated octahydroindolizine scaffold is not interchangeable with the 1-, 2-, or 7-amine positional isomers, nor with the unsubstituted octahydroindolizine parent. Each positional isomer places the nucleophilic amine at a distinct geometric location on the bicyclic framework, leading to different vectors of H-bond donation, steric accessibility, and downstream derivatization chemistry . For example, octahydroindolizin-1-amine (CAS 1114822-81-9) positions the amine adjacent to the bridgehead, while the 7-amine isomer (CAS 80220-48-0) places it on the pyrrolidine ring, each imparting different electronic and steric environments . Furthermore, the fully saturated nature of the octahydroindolizine system confers greater conformational rigidity compared to partially unsaturated or aromatic indolizine analogs (e.g., indolizin-6-amine, CAS 1522787-85-4), which adopt planar geometries and lack the three-dimensional character required for certain binding pockets. The predicted pKa of 10.36 for octahydroindolizin-6-amine also differentiates its protonation state under physiological conditions from aromatic amines with lower pKa values . Selection of the correct positional isomer is therefore critical for maintaining the intended pharmacophoric geometry in structure-activity relationship (SAR) campaigns.

Octahydroindolizin-6-amine: Quantitative Differentiation Evidence Against Positional Isomers and Stereospecific Analogs


Positional Amine Regioisomer Comparison: 6-Amine vs 1-Amine, 2-Amine, and 7-Amine Derivatives

Octahydroindolizin-6-amine places the reactive primary amine at the 6-position of the saturated piperidine ring, a regioisomeric position distinct from the 1-amine (CAS 1114822-81-9, bridgehead-adjacent), 2-amine (CAS 80220-54-8, pyrrolidine ring), and 7-amine (CAS 80220-48-0, pyrrolidine ring) variants. While all four share the molecular formula C₈H₁₆N₂ (MW 140.23), the 6-amine isomer offers a unique exit vector for the amine that is separated from the bridgehead nitrogen by two carbon atoms on the six-membered ring, resulting in a distinct spatial orientation of the H-bond donor/acceptor group . No direct head-to-head biological assay data comparing these four regioisomers in the same experimental system has been identified in the public domain; however, the scaffold recognition principle is firmly established in medicinal chemistry, where regioisomeric amines produce divergent SAR profiles when incorporated into lead compounds . The predicted physicochemical properties serve as provisional differentiation: boiling point 186.9±8.0 °C, density 1.03±0.1 g/cm³, and pKa 10.36±0.20 for the 6-amine .

Medicinal Chemistry Scaffold Differentiation Regioisomeric SAR

Racemic Mixture vs Stereochemically Defined (6S,8aS) Isomer: Cost-Efficiency and Application Scope

CAS 1824202-77-8 represents the racemic mixture of octahydroindolizin-6-amine (containing both (6S,8aS) and (6R,8aR) enantiomers), while CAS 132256-88-3 is the enantiomerically pure (6S,8aS)-octahydroindolizin-6-amine. Both share the identical molecular formula (C₈H₁₆N₂) and molecular weight (140.23 g/mol) . Procurement pricing data indicates that the racemic mixture (CAS 1824202-77-8) is priced at approximately ¥3,166.90 per 100 mg from a major Chinese vendor (Aladdin, ≥97% purity), whereas the enantiopure (6S,8aS) form is typically offered at a premium reflective of the additional chiral resolution or asymmetric synthesis steps required [1]. Vendors such as Bidepharm supply CAS 1824202-77-8 with batch-specific QC documentation (NMR, HPLC, GC) at 97% standard purity , while Synblock offers the (6S,8aS) enantiomer (CAS 132256-88-3) at NLT 98% purity with analogous analytical documentation (MSDS, NMR, HPLC, LC-MS) . In applications where stereochemistry at the 6-position is not the primary determinant of biological activity—such as early-stage scaffold derivatization, library synthesis, or the preparation of achiral downstream intermediates—the racemic mixture offers a cost-advantaged entry point.

Stereochemistry Chiral Building Block Procurement Strategy

Free Base vs Dihydrochloride Salt Form: Solubility, Handling, and Molecular Weight Considerations

Octahydroindolizin-6-amine (CAS 1824202-77-8) is the free base form (MW 140.23 g/mol), while the corresponding dihydrochloride salt (CAS 2919947-27-4) has a molecular formula C₈H₁₈Cl₂N₂ and molecular weight of 213.15 g/mol . The dihydrochloride salt incorporates two equivalents of HCl, increasing the mass by 72.92 g/mol (52.0% mass increase) while providing enhanced aqueous solubility and improved long-term storage stability compared to the free base . Vendor specifications recommend storing the free base in a cool, dry place , whereas the dihydrochloride salt is generally less hygroscopic and more readily handled under ambient laboratory conditions. The predicted pKa of 10.36 for the free base indicates that the amine will be predominantly protonated at physiological pH, making the salt form directly relevant for biological assay preparation without additional pH adjustment. Researchers engaged in solid-phase synthesis, where free amine nucleophilicity is essential, or those performing reductive amination reactions (a documented synthetic route to this compound via octahydroindolizin-6-one reduction) , should specifically procure the free base form.

Salt Selection Formulation Physicochemical Properties

Saturated Octahydroindolizine vs Aromatic Indolizine Scaffolds: Conformational Rigidity and Binding Site Complementarity

The octahydroindolizin-6-amine scaffold (CAS 1824202-77-8) features a fully saturated bicyclic system, in contrast to aromatic indolizine-6-amine analogs (e.g., indolizin-6-ylamine, CAS 1522787-85-4, MW 132.16 g/mol) which possess a planar, electron-rich aromatic π-system [1]. The saturation introduces sp³ hybridization at all ring carbons, producing a non-planar, three-dimensional architecture with a chair-boat conformation stabilized by intramolecular interactions . This conformational rigidity contrasts with the flat topology of aromatic indolizines and is a recognized structural determinant for selective binding to biological targets. While direct comparative target-binding data between saturated and aromatic 6-aminoindolizine analogs are not publicly available, the broader indolizidine alkaloid literature demonstrates that saturated indolizidine scaffolds (e.g., indolizidine (-)-235B′, IC₅₀ = 74 nM at α4β2 nicotinic receptors) achieve potent and subtype-selective receptor modulation that flat aromatic analogs cannot replicate [2]. The octahydroindolizine framework has been specifically deployed in NLRP3 inflammasome inhibitor patents (US 20240132471), where the saturated heterocycle serves as a privileged substituent for engaging the NLRP3 binding pocket [3].

Scaffold Design Conformational Analysis Fragment-Based Drug Discovery

Octahydroindolizin-6-amine: Priority Application Scenarios Grounded in Comparative Evidence


Early-Stage Medicinal Chemistry Scaffold Derivatization Requiring Free Amine Nucleophilicity

In medicinal chemistry programs where the octahydroindolizine scaffold is to be diversified via amide coupling, reductive amination, or sulfonamide formation, the free base form (CAS 1824202-77-8) is the mandatory procurement choice. The free amine serves as the nucleophilic handle for these reactions, and the predicted pKa of 10.36 ensures sufficient nucleophilicity under standard coupling conditions. This scenario specifically derives from Evidence Item 3, which demonstrates that the dihydrochloride salt form (CAS 2919947-27-4) is unsuitable for these transformations due to amine protonation and the 52.0% mass penalty from HCl counterions. Furthermore, the racemic nature of CAS 1824202-77-8 makes it the cost-efficient choice for library synthesis where downstream chiral resolution or stereochemical analysis can be performed post-derivatization, consistent with the pricing advantage documented in Evidence Item 2 [1].

NLRP3 Inflammasome Inhibitor Lead Optimization Utilizing Saturated Bicyclic Amine Building Blocks

Patent US 20240132471 [2] explicitly claims octahydroindolizine substructures (e.g., 1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl) as privileged heterocycle substituents within NLRP3 inhibitor pharmacophores. For research groups pursuing the synthesis of proprietary NLRP3 inhibitor analogs, octahydroindolizin-6-amine provides a complementary attachment point (6-position amine) for linker elaboration, enabling the construction of diverse compound libraries that explore the SAR around the saturated bicyclic core. This application is directly supported by the scaffold-level differentiation evidence in Evidence Item 4, which establishes that the saturated, three-dimensional topology of octahydroindolizine is pharmacologically relevant and distinct from planar aromatic indolizine alternatives [2][3].

Kinase Inhibitor Fragment Screening with Conformationally Constrained Primary Amine Fragments

The octahydroindolizin-6-amine scaffold has been implicated as a potential Bruton's Tyrosine Kinase (BTK) inhibitor lead, with the (6R,8aS) enantiomer specifically noted for binding to the BTK active site . While the direct binding data for the racemic free base (CAS 1824202-77-8) are not publicly disclosed, fragment-based screening libraries that incorporate conformationally constrained primary amines benefit from the rigid, non-planar geometry of the saturated octahydroindolizine core. As established in Evidence Item 4, this three-dimensional character differentiates the scaffold from flat aromatic amines and increases the probability of identifying novel binding interactions in kinase active sites. Procurement of CAS 1824202-77-8 for fragment library construction is directly supported by the scaffold-level conformational differentiation evidence [3] and the practical procurement advantages documented in Evidence Item 2 [1].

Achiral Intermediate Synthesis for Pharmaceutical Process Chemistry

When octahydroindolizin-6-amine serves as a synthetic intermediate en route to an achiral final target—or when the stereocenter at the 6-position is eliminated in a subsequent oxidation, elimination, or symmetric functionalization step—the racemic mixture (CAS 1824202-77-8) offers unambiguous procurement advantages over the enantiopure (6S,8aS) form (CAS 132256-88-3). Evidence Item 2 documents that the racemate is priced at approximately ¥3,167 per 100 mg with full analytical QC documentation (NMR, HPLC, GC) from multiple vendors [1], whereas the enantiopure form commands a premium and is available from fewer suppliers. This scenario is grounded in the direct cost and availability comparison between the racemate and single enantiomer, providing a clear decision framework for process chemists optimizing synthetic route economics.

Quote Request

Request a Quote for Octahydroindolizin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.